4,4'-Diaminostilbene

Description

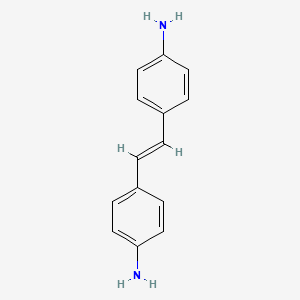

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGDFDWINXIWHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873541 | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-96-5, 7314-06-9 | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Diaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diaminostilbene and Its Derivatives for Researchers and Drug Development Professionals

Introduction

The stilbene scaffold, a core structure in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities. Among these, 4,4'-Diaminostilbene and its derivatives represent a class of molecules with intriguing pharmacological potential. While historically utilized in the synthesis of dyes and optical brighteners, recent research has illuminated their promise in therapeutic areas such as oncology and neurodegenerative diseases. This guide offers an in-depth exploration of the chemical identity, synthesis, and, most importantly, the multifaceted biological activities of these compounds, providing researchers and drug development professionals with a critical resource for their work.

Part 1: Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its derivatives is fundamental to their application in research and development. This section details the key identifiers and characteristics of the parent compound and its prominent dihydrochloride and disulfonic acid forms.

Chemical Identification and Synonyms

The nomenclature and CAS numbers for this compound and its common derivatives are summarized below for precise identification.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |

| This compound | 621-96-5 | C₁₄H₁₄N₂ | 210.27 | (E)-4,4'-(Ethene-1,2-diyl)dianiline, 4,4'-Stilbenediamine, 1,2-Bis(4-aminophenyl)ethylene[1][2] |

| This compound dihydrochloride | 54760-75-7 | C₁₄H₁₄N₂ · 2HCl | 283.20 | 4,4'-Vinylenedianiline dihydrochloride[3] |

| This compound-2,2'-disulfonic acid | 81-11-8 | C₁₄H₁₄N₂O₆S₂ | 370.40 | Amsonic acid, Flavonic acid, DSD acid, DASD[2][4][5] |

Physicochemical Characteristics

The physical properties of these compounds influence their handling, formulation, and biological interactions.

| Compound | Appearance | Melting Point (°C) | Solubility |

| This compound | - | - | - |

| This compound dihydrochloride | Powder | >300 °C (lit.)[3] | - |

| This compound-2,2'-disulfonic acid | Light yellow to brown crystalline powder[2][5] | >300 °C[2] | Slightly soluble in aqueous base[6] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound derivatives is a critical aspect of their availability for research and industrial applications. The most well-documented synthesis is for this compound-2,2'-disulfonic acid.

A primary route to obtaining this compound-2,2'-disulfonic acid is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid[7]. This process can be achieved via catalytic hydrogenation. For instance, the hydrogenation can be carried out using a cobalt catalyst at temperatures ranging from 70-180°C and hydrogen pressures of 5-150 bars, within a pH range of 6.0 to 8.5. This method has been reported to yield the diamino-acid in high purity and with a yield of over 95%.

Part 3: Pharmacological Activities and Therapeutic Potential

While this compound itself has been less explored for its therapeutic applications, its disulfonic acid derivative (DSD) has demonstrated a range of promising biological activities. This section will focus on the pharmacological profile of DSD, providing insights into its potential as a lead compound in drug discovery.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of DSD against various cancer cell lines. An in-vitro study utilizing the MTT assay demonstrated significant cytotoxic effects against brain (NIH/3T3), cervical (HeLa), and breast (MCF-7) cancer cell lines. The IC₅₀ values were reported to be 32.59 µM for NIH/3T3, 15.31 µM for HeLa, and 96.46 µM for MCF-7 cells[3]. These findings suggest that DSD warrants further investigation as a potential chemotherapeutic agent.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of DSD and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Neuroprotective Effects via Cholinesterase Inhibition

DSD has emerged as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. DSD was found to be more effective than the standard drug galantamine in inhibiting both AChE and BChE, with IC₅₀ values of 12.18 µM and 20.87 µM, respectively[3].

Cholinesterase inhibitors function by binding to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition by DSD.

Ellman's assay is a widely used method for measuring cholinesterase activity.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of DSD.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI). The enzyme hydrolyzes ATCI to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC₅₀ value of the inhibitor.

Anti-inflammatory Activity through NF-κB Pathway Modulation

DSD has been reported to exhibit anti-inflammatory properties by blocking the binding sites of nuclear factor kappa B (IκB). The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By interfering with this pathway, DSD can potentially suppress the inflammatory cascade.

Caption: Modulation of the NF-κB Signaling Pathway by DSD.

Part 4: Safety and Toxicology

Toxicology and carcinogenesis studies of the disodium salt of 4,4'-Diamino-2,2'-stilbenedisulfonic acid have been conducted in rats and mice. In 2-year feed studies, there was no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice. However, at high doses, clinical findings such as diarrhea and emaciation were observed. The compound was not found to be mutagenic in Salmonella typhimurium and did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells.

Part 5: Conclusion and Future Directions

This compound and its derivatives, particularly the disulfonic acid form, represent a promising class of compounds for drug development. The demonstrated anticancer, neuroprotective, and anti-inflammatory activities of DSD provide a strong rationale for further preclinical and clinical investigations. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in various disease models. Furthermore, a more in-depth investigation into the biological activities of the parent this compound molecule is warranted to fully understand the structure-activity relationships within this chemical class.

References

-

Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH. Available at: [Link]

-

Synthesis of this compound-2,2'-disulphonic acid - PrepChem.com. Available at: [Link]

- Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents.

-

This compound | C14H14N2 | CID 5284646 - PubChem - NIH. Available at: [Link]

-

SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID - Sciforum. Available at: [Link]

-

Material Safety Data Sheet - Cole-Parmer. Available at: [Link]

- US6121444A - Process for preparing substituted this compound-2,2'-disulphonic acid salts - Google Patents.

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid - Wikipedia. Available at: [Link]

-

Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed. Available at: [Link]

-

4,4-Diaminostilbene-disulfonic acid | C14H16N2O6S2 | CID 129867913 - PubChem. Available at: [Link]

Sources

- 1. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 2. Comparison of -nitro versus -amino 4,4'-substituents of disulfonic stilbenes as chloride channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 7. NF-kB pathway overview | Abcam [abcam.com]

Synthesis of 4,4'-Diaminostilbene from 4,4'-dinitrostilbene

An In-Depth Technical Guide to the Synthesis of 4,4'-Diaminostilbene from 4,4'-Dinitrostilbene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 4,4'-dinitrostilbene to this compound. The document is intended for researchers, chemists, and professionals in the fields of materials science and drug development. It delves into the core chemical principles, compares various reduction methodologies, and offers detailed experimental protocols. The focus is on elucidating the causality behind procedural choices to ensure both reproducibility and a deep understanding of the transformation. While the principles discussed are broadly applicable, many of the detailed industrial and academic examples focus on the 2,2'-disulfonic acid derivatives due to their commercial significance as precursors to optical brighteners; the underlying reduction chemistry remains directly relevant.[1][2]

Introduction: Significance of this compound

This compound and its derivatives are cornerstone intermediates in the chemical industry. The core stilbene structure, coupled with terminal amino groups, provides a versatile scaffold for the synthesis of a wide array of functional molecules. The sulfonated analogue, 4,4′-diamino-2,2′-stilbenedisulfonic acid, is a high-volume commodity chemical, primarily used as a precursor for fluorescent whitening agents found in laundry detergents and textiles.[1][2] Beyond this, the unique photophysical properties and reactive nature of the amino groups make these compounds valuable in the creation of direct dyes, pigments, and functional polymers.[3][4] The synthesis of these diamino compounds is almost exclusively achieved through the reduction of the corresponding 4,4'-dinitro-stilbene precursors.[4]

The efficiency, selectivity, and environmental impact of this reduction are of paramount importance. The primary challenge lies in selectively reducing the two nitro groups to amines without affecting the central carbon-carbon double bond, which is susceptible to hydrogenation under certain conditions.[5] This guide will explore the primary methods to achieve this transformation with high fidelity.

Core Chemistry: The Reduction of Aromatic Nitro Groups

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NOH) species.

Caption: General pathway for the reduction of an aromatic nitro group.

The accumulation of hydroxylamine intermediates can be problematic, as they can condense with nitroso intermediates to form undesirable azo (-N=N-) and azoxy (-N=N⁺-O⁻) side products, which often impart strong color to the final product.[6] The choice of reducing agent and reaction conditions is critical to minimize these side reactions and drive the reduction to completion.

Synthetic Methodologies for Reduction

Several methods have been established for the reduction of 4,4'-dinitrostilbene. The selection of a specific method depends on factors such as scale, available equipment, cost, and desired purity.

Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for large-scale industrial production due to its high efficiency, clean reaction profile, and the ability to recycle the catalyst. The reaction involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst.

Key Parameters & Causality:

-

Catalyst Choice: Noble metals like Platinum (Pt) and Palladium (Pd) are highly effective but can sometimes lead to the over-reduction of the stilbene double bond.[5] Cobalt-based catalysts and Raney Nickel are also widely used, often offering a good balance of activity and selectivity.[7][8] The choice of catalyst support (e.g., carbon, kieselguhr) also influences activity.

-

pH Control: Maintaining a slightly acidic to neutral pH (typically 6.0-8.5) is crucial.[5][7] In highly acidic conditions, the product amine can be protonated, deactivating it towards further reactions, but corrosion becomes a concern. In highly alkaline conditions, side reactions leading to colored impurities are more prevalent. pH is often controlled by the addition of CO₂ or mineral acids.[6][7]

-

Temperature and Pressure: Conditions typically range from 70-180°C and hydrogen pressures from 5-150 bar.[7] Higher temperatures and pressures increase the reaction rate but also elevate the risk of reducing the ethylenic bond. These parameters must be carefully optimized for the specific catalyst and substrate.

-

Additives: In some processes, catalytic amounts of vanadium compounds are added to prevent the accumulation of hydroxylamine intermediates, leading to a purer, whiter product and a faster reaction.[6]

Chemical Reduction with Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·H₂O) is a powerful reducing agent commonly used for this transformation, particularly on a laboratory scale. It serves as a source of diimide (N₂H₂) or hydrogen in situ when decomposed on a catalyst surface.

Key Aspects:

-

This reduction is often catalyzed by metals like Raney Nickel or Palladium on Carbon (Pd/C), similar to catalytic hydrogenation.[9][10]

-

The reaction can also be performed in the presence of a strong base like potassium hydroxide.[9] The presence of alkali is critical; in its absence, hydrazine can reduce both the nitro groups and the stilbene double bond, yielding 4,4'-diaminodibenzyl.[9]

-

This method avoids the need for high-pressure hydrogenation equipment, making it more accessible for many research labs.[11]

Reduction with Sodium Sulfide (Zinin Reduction)

The Zinin reduction, using alkali metal sulfides or hydrosulfides, is a classic method for converting aromatic nitro compounds to amines.

Mechanism & Considerations:

-

The reaction involves a series of single-electron transfers from the sulfide species.[12] The exact stoichiometry can be complex, and polysulfides are often the active reducing agents.[13][14]

-

This method is typically carried out in an aqueous or alcoholic medium.[15]

-

While effective, the Zinin reduction can generate significant sulfur-containing waste streams, and the potential for H₂S gas evolution requires careful handling.[12] It is generally less favored than catalytic hydrogenation for large-scale production due to environmental and safety concerns.[16]

Historical Method: Reduction with Iron

Historically, the reduction was performed using iron powder in a weakly acidic medium (e.g., acetic acid or dilute HCl).[2][5]

Drawbacks:

-

The process generates large quantities of iron oxide/hydroxide sludge, which is difficult to filter and dispose of.[5]

-

Product isolation is complicated by the need to separate it from the iron sludge.[5]

-

Due to these significant drawbacks in terms of waste generation and process efficiency, this method has been largely supplanted by catalytic hydrogenation in modern industrial settings.

Comparative Analysis of Reduction Methods

The choice of synthetic route is a critical decision based on a balance of technical, economic, and environmental factors.

| Method | Reagent/Catalyst | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, Co, or Raney Ni | >95%[7] | High atom economy, clean, recyclable catalyst, scalable. | Requires high-pressure equipment, potential for over-reduction, catalyst poisoning.[5] |

| Hydrazine Hydrate | N₂H₄·H₂O with catalyst (e.g., Raney Ni) or base | 80-90%[9] | No high-pressure setup needed, rapid reaction. | Hydrazine is highly toxic and carcinogenic, potential for over-reduction without base.[9] |

| Sodium Sulfide | Na₂S or NaSH | Moderate to High | Inexpensive reagents, tolerant of some functional groups. | Significant waste stream, H₂S hazard, potential for sulfur impurities in product.[12][15] |

| Iron Reduction | Fe powder in acid | Moderate | Very low reagent cost. | Massive solid waste (iron sludge), difficult product isolation, not environmentally friendly.[5] |

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating procedures. They are based on established literature for the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid, but the core principles are directly applicable to the non-sulfonated parent compound.

Protocol 1: Catalytic Hydrogenation using a Cobalt Catalyst

This protocol is adapted from a patented industrial process and demonstrates a high-yield, selective reduction.[7]

Caption: Experimental workflow for catalytic hydrogenation.

Methodology:

-

Vessel Preparation: A high-pressure autoclave equipped with a stirrer is charged with a solution of disodium 4,4'-dinitrostilbene-2,2'-disulphonate (100 g) in hot water (400 mL).[7]

-

Catalyst Addition: A cobalt-on-kieselguhr catalyst (10 g, ~35% Co) is added to the vessel.[7]

-

pH Adjustment: Carbon dioxide gas is passed through the solution until a stable pH of 6.5 is achieved.[7]

-

Reaction Execution: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 40 bar. The mixture is heated to 120-125°C with vigorous stirring. Hydrogen absorption will commence. The pressure is maintained between 40 and 60 bar by periodically re-pressurizing with H₂.[7]

-

Monitoring & Completion: The reaction is monitored by observing the cessation of hydrogen uptake, which typically occurs within an hour.

-

Workup: The autoclave is cooled to room temperature, and the pressure is carefully vented. The hot reaction mixture is filtered to remove the catalyst.

-

Product: The resulting light-yellow solution contains the desired disodium this compound-2,2'-disulphonate in high purity and yield (typically >95%).[7] The product can be precipitated by acidification if the free acid is desired.[5]

Protocol 2: Chemical Reduction using Hydrazine Hydrate and Alkali

This protocol is based on a literature procedure for the synthesis of the non-sulfonated this compound.[9]

Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4,4'-dinitrostilbene (1.0 g), diethylene glycol (20 mL), and potassium hydroxide (2.0 g).[9]

-

Reagent Addition: Add hydrazine hydrate (85% solution, 5 mL) to the mixture.

-

Reaction: Heat the mixture to reflux. The solution will typically change color as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water (100 mL).

-

Isolation & Purification: The precipitated solid product is collected by vacuum filtration. The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound (typical yield ~80%).[9]

Safety and Handling

-

4,4'-Dinitrostilbene: Is a nitroaromatic compound and should be handled with care. Avoid inhalation of dust and skin contact.

-

Catalysts: Finely divided metal catalysts (e.g., Raney Ni, Pd/C) can be pyrophoric, especially after use when dry. They should always be handled under a blanket of solvent or inert gas.

-

Hydrogen Gas: Is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area (fume hood or dedicated high-pressure lab) with appropriate safety measures.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Solvents: Organic solvents used in these procedures are often flammable. Ensure all heating is done using appropriate apparatus (e.g., heating mantles, oil baths) and that no ignition sources are present.

Conclusion

The reduction of 4,4'-dinitrostilbene to this compound is a well-established and critical industrial transformation. While several methods exist, catalytic hydrogenation stands out as the most efficient, clean, and scalable route, making it the standard for commercial production. The success of this synthesis hinges on the careful control of reaction parameters—particularly catalyst choice, pH, temperature, and pressure—to maximize yield and selectivity while preventing the reduction of the stilbene double bond. For laboratory-scale synthesis, chemical reduction with agents like hydrazine hydrate offers a practical alternative that circumvents the need for specialized high-pressure equipment. A thorough understanding of the underlying chemical principles and the advantages and disadvantages of each method allows the researcher to make informed decisions to best achieve their synthetic goals.

References

-

PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. [Link]

- Google Patents. Process for the preparation of this compound-2,2'-disulphonic acid.

- Google Patents.

- Google Patents.

-

Huang-Minlon. The Reaction of Hydrazine Hydrate on Nitro-Compounds and a New Route to Synthetic Oestrogens. Journal of the American Chemical Society. [Link]

-

Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]

- Google Patents. JPH0680622A - Production of this compound-2,2'-disulfonic acid or its salt.

-

Sciforum. SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. [Link]

-

Bazanova, E. A., Kholodkova, N. V., & Gostikin, V. P. Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. Russian Journal of Applied Chemistry. [Link]

-

ResearchGate. A novel method for the recovery of 4,4′-dinitrostilbene-2,2′disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

- Google Patents.

-

ResearchGate. Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. [Link]

-

Wikipedia. Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. [Link]

-

Cope, O. J., & Brown, R. K. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Canadian Journal of Chemistry. [Link]

-

Semantic Scholar. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]

-

Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

-

ResearchGate. kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2. [Link]

-

Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S). [Link]

-

Journal of Chemical Research, Synopses. Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. [Link]

-

PubChem. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. [Link]

-

PubChem. 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-. [Link]

- Google Patents. Reduction method of aromatic nitro-compound for replacing sodium sulfide.

-

National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

-

PubMed. The anion channel blocker, 4,4'-dinitrostilbene-2,2'-disulfonic acid prevents neuronal death and excitatory amino acid release during glycolysis inhibition in the hippocampus in vivo. [Link]

-

Organic Chemistry Portal. Hydrazine. [Link]

-

ACS Publications. Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. [Link]

- Google Patents. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. sciforum.net [sciforum.net]

- 4. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 5. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine [organic-chemistry.org]

- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 13. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL | CiNii Research [cir.nii.ac.jp]

- 14. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL | Semantic Scholar [semanticscholar.org]

- 15. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 16. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]

Spectroscopic Characterization of 4,4'-Diaminostilbene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data of 4,4'-diaminostilbene, a molecule of significant interest in materials science and medicinal chemistry. Understanding its spectral signature is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, offering not just the data itself, but the scientific rationale behind the experimental methodologies and data interpretation.

Introduction

This compound is a conjugated system characterized by two aniline moieties linked by an ethylene bridge. This structure imparts unique photophysical properties, making it a valuable building block for fluorescent dyes, optical brightening agents, and potential therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of its scientific exploration, ensuring structural integrity, purity, and a foundational understanding of its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is critically dependent on the experimental setup. Herein lies a standard, yet robust, protocol for the acquisition of high-resolution NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: 5-10 mg of high-purity this compound.

-

Solvent: 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is selected for its excellent solvating power for polar compounds like this compound and its relatively high boiling point, which minimizes evaporation.[1][2] The residual proton signal of DMSO-d6 at approximately 2.50 ppm serves as a convenient internal reference for ¹H NMR spectra, while its carbon signal at 39.52 ppm is used for referencing ¹³C NMR spectra.[1][2]

-

Procedure: The sample is dissolved in the deuterated solvent in a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

2. Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans (nt): 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is employed to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans (nt): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.

-

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and olefinic regions. The symmetry of the molecule simplifies the spectrum.

Table 1: ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 4H | Aromatic (Ha) |

| ~6.85 | Singlet | 2H | Olefinic (Hc) |

| ~6.55 | Doublet | 4H | Aromatic (Hb) |

| ~5.10 | Singlet (broad) | 4H | Amine (-NH₂) |

Interpretation:

-

Aromatic Protons (Ha and Hb): The aromatic protons appear as two distinct doublets, characteristic of an AA'BB' spin system in the para-substituted benzene rings. The protons ortho to the amino group (Hb) are shielded by the electron-donating amino group and thus appear at a higher field (lower ppm) compared to the protons ortho to the stilbene bridge (Ha).

-

Olefinic Protons (Hc): The two protons of the ethylene bridge are chemically and magnetically equivalent due to the molecule's symmetry, giving rise to a single sharp singlet.

-

Amine Protons (-NH₂): The protons of the amino groups typically appear as a broad singlet. The chemical shift of this peak can be variable and is influenced by factors such as concentration and temperature due to hydrogen bonding.

Caption: Workflow for IR analysis via the KBr pellet method.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Strong |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| ~1620 | N-H bending (scissoring) | Strong |

| ~1600, ~1510 | C=C stretching (aromatic) | Medium-Strong |

| ~965 | C-H out-of-plane bending (trans-alkene) | Strong |

| ~830 | C-H out-of-plane bending (para-disubstituted) | Strong |

Interpretation:

-

N-H Vibrations: The presence of the primary amine groups is confirmed by the strong, sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorption around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

-

C-H Vibrations: The absorptions between 3100 and 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. A very strong and characteristic band appears around 965 cm⁻¹, which is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond, confirming the trans-stilbene geometry. The strong band around 830 cm⁻¹ is due to the out-of-plane C-H bending of the para-disubstituted aromatic rings.

-

C=C Vibrations: The aromatic ring C=C stretching vibrations give rise to characteristic absorptions around 1600 cm⁻¹ and 1510 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

-

A dilute solution (typically in the micromolar concentration range) is prepared from the stock solution to ensure that the absorbance values fall within the linear range of the Beer-Lambert law (ideally between 0.1 and 1.0).

2. Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A cuvette containing the pure solvent is used as a reference to record the baseline.

-

The spectrum of the sample solution is then recorded over a range of wavelengths, typically from 200 to 600 nm.

UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of this compound is dominated by an intense absorption band in the UV region.

Table 4: UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~350 | > 30,000 | π → π* |

Interpretation:

The intense absorption maximum (λmax) observed around 350 nm is attributed to a π → π* electronic transition. [3]This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The high molar absorptivity is characteristic of a highly conjugated system, where the extended π-electron network across the stilbene bridge and the two aromatic rings allows for efficient absorption of light. The amino groups, being strong electron-donating groups, cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted stilbene.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive electronic and vibrational profile of this compound. The NMR data unequivocally confirm the molecular structure, while the IR spectrum provides a detailed fingerprint of the functional groups present. The UV-Vis spectrum highlights the extensive conjugation within the molecule. This collective dataset serves as a critical reference for researchers working with this important compound, enabling confident identification, purity assessment, and a deeper understanding of its chemical and physical properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH. [Link]

-

SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum. [Link]

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. PubChem. [Link]

-

Synthesis of this compound-2,2'-disulphonic acid. PrepChem.com. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound dihydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

- Process for the preparation of this compound-2,2'-disulphonic acid.

-

DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Human Metabolome Database. [Link]

-

4,4'-Diamino-stilbene-disulphonic acid. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Medical University of Varna. [Link]

-

IR Tables. University of California, Santa Cruz. [Link]

-

NMR Solvent data chart. Eurisotop. [Link]

-

This compound. PubChem. [Link]

-

UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

13C-NMR. University of Puget Sound. [Link]

-

KBr Pellets. Specac. [Link]

-

(a) FTIR spectra acquired in transmission mode on KBr pellets of... ResearchGate. [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

Infrared Spectroscopy Absorption Table. ResearchGate. [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

IR w/ KBr Pellet. YouTube. [Link]

-

Absorption of DCM Dye in Ethanol: Experimental and Time Dependent Density Functional Study. International Journal of Innovative Technology and Exploring Engineering. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

4 Applications of UV/Vis Spectroscopy. Georg Thieme Verlag. [Link]

-

UV–Vis spectra of a 4-aminophenol and b 4,4′-(diazene-1,2-diyl)diphenol. ResearchGate. [Link]

Sources

The Luminescent World of 4,4'-Diaminostilbene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of molecular tools for biomedical research and drug development, fluorescent probes stand out for their ability to illuminate complex biological processes with high sensitivity and specificity. Among the vast repertoire of fluorophores, derivatives of 4,4'-diaminostilbene have carved a significant niche. Their unique photophysical properties, characterized by high fluorescence quantum yields and pronounced sensitivity to their microenvironment, make them exceptionally versatile. This technical guide provides an in-depth exploration of the core fluorescence properties of this compound and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, the intricate factors governing their fluorescence, and their diverse applications, supported by detailed experimental protocols and data visualizations.

The Stilbene Core: A Foundation for Fluorescence

The fundamental structure of stilbene, a 1,2-diphenylethylene core, provides a conjugated π-system that is the basis for its fluorescence. The introduction of amino groups at the 4 and 4' positions to create this compound significantly enhances the molecule's fluorescent properties. These electron-donating groups increase the electron density of the aromatic rings, leading to a more efficient absorption of ultraviolet (UV) light and subsequent emission of visible light.

The versatility of the stilbene scaffold lies in the ability to chemically modify it to fine-tune its photophysical and biological characteristics. Common synthetic strategies for creating stilbene derivatives include the Wittig reaction, Heck coupling, and Suzuki coupling, which allow for the introduction of a wide array of functional groups.[1] For instance, the synthesis of this compound-2,2'-disulphonic acid, a key intermediate for optical brighteners, is achieved through the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid.[2] This sulfonation also imparts water solubility, a crucial feature for biological applications.[3]

Unraveling the Fluorescence Properties: Key Influencing Factors

The fluorescence of this compound derivatives is not a static property but is dynamically influenced by a multitude of factors. Understanding these is paramount for designing effective fluorescent probes and interpreting experimental data.

Solvatochromism: A Window into the Microenvironment

One of the most remarkable features of many stilbene derivatives is their solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[4] This occurs because the electronic ground state and excited state of the molecule are stabilized to different extents by the surrounding solvent molecules.

-

Positive Solvatochromism: In many this compound derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[5]

-

Negative Solvatochromism: Conversely, some derivatives exhibit a hypsochromic (blue) shift with increasing solvent polarity, a phenomenon known as negative solvatochromism.[4]

This sensitivity to the local environment makes solvatochromic stilbene derivatives powerful probes for studying changes in polarity within biological systems, such as in cell membranes or protein binding pockets.[6][7] For example, 4-dimethylamino-4'-nitrostilbene (DANS) exhibits a significant solvatochromic shift in its two-photon absorption spectrum, making it a sensitive probe of local interactions.[8]

Excited-State Intramolecular Proton Transfer (ESIPT)

In certain hydroxyl-substituted stilbene derivatives, a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur.[9][10] Upon photoexcitation, a proton is transferred from a donor group (like a hydroxyl group) to a nearby acceptor group within the same molecule. This process leads to the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength.

The ESIPT phenomenon is highly sensitive to the molecular structure and the surrounding environment. The efficiency of proton transfer and the resulting fluorescence characteristics can be modulated by factors such as hydrogen bonding and the acidity/basicity of the local environment.[9] This property has been harnessed to develop fluorescent probes that can report on pH changes or the presence of specific analytes.

Molecular Rigidity and Quantum Yield

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is significantly influenced by the molecule's conformational flexibility. For stilbene derivatives, rotation around the central carbon-carbon double bond in the excited state can lead to non-radiative decay pathways, thus quenching fluorescence.[11]

Introducing structural constraints that restrict this rotation, a concept known as "stiff stilbene," can dramatically enhance the fluorescence quantum yield.[12] This principle is a key design consideration for developing highly fluorescent and photostable probes.

Synthesis and Characterization: A Practical Approach

The synthesis of functionalized this compound derivatives is a cornerstone of their application. Here, we outline a general synthetic workflow and key characterization techniques.

General Synthetic Workflow

A common strategy for synthesizing custom stilbene derivatives involves a convergent approach where two substituted aromatic moieties are coupled.

Diagram: General Synthetic Workflow for Stilbene Derivatives

Caption: A generalized workflow for the synthesis of stilbene-based fluorescent probes.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis [1]

-

Ylide Generation: Dissolve the substituted benzyltriphenylphosphonium halide in a suitable anhydrous solvent (e.g., THF, DMSO).

-

Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise at a controlled temperature (e.g., 0 °C or room temperature) to generate the phosphorus ylide. The formation of a colored solution often indicates ylide formation.

-

Aldehyde Addition: Slowly add a solution of the substituted benzaldehyde in the same anhydrous solvent to the ylide solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired stilbene derivative.

Characterization of Fluorescence Properties

A thorough characterization of the photophysical properties is essential to validate the performance of a newly synthesized probe.

| Parameter | Description | Typical Experimental Method |

| Absorption Spectrum | Wavelengths of light absorbed by the molecule. | UV-Visible Spectroscopy |

| Emission Spectrum | Wavelengths of light emitted by the molecule after excitation. | Fluorescence Spectroscopy |

| Quantum Yield (Φ) | Efficiency of fluorescence emission. | Comparative method using a known standard (e.g., quinine sulfate) |

| Molar Extinction Coefficient (ε) | Measure of how strongly a substance absorbs light at a given wavelength. | Beer-Lambert Law analysis using UV-Visible Spectroscopy |

| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Calculated from absorption and emission spectra |

| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |

Applications in Research and Drug Development

The tunable fluorescence properties of this compound derivatives have led to their widespread use in various scientific disciplines.

Fluorescent Probes for Cellular Imaging

Water-soluble and cell-permeable stilbene derivatives are invaluable tools for live-cell imaging.[3] They can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment. For instance, dicyanostilbene-derived probes have been developed for the detection of lead ions in living cells and tissues.[13]

Probes for Detecting Biomolecules and Metal Ions

The stilbene scaffold can be functionalized with specific recognition moieties to create fluorescent probes for the selective detection of biomolecules or metal ions. For example, 4,4'-diamino-2,2'-stilbene disulfonic acid has been shown to act as a fluorescent sensor for Sn²⁺ ions.[14][15] The binding of the target analyte to the probe can induce a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.

Diagram: Mechanism of a Stilbene-Based "Turn-On" Fluorescent Sensor

Caption: Analyte binding induces a conformational change that enhances fluorescence.

Therapeutic Potential and Drug Design

Beyond their role as imaging agents, stilbene derivatives, such as resveratrol and its analogues, have garnered significant interest for their therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[16][17] The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for the design of novel therapeutic agents.[16] Fluorescent stilbene derivatives can also be used to study drug-target interactions and for high-throughput screening of potential drug candidates. For example, fluorescent probes based on stilbenes have been synthesized to target β-amyloid plaques in Alzheimer's disease research.[18][19]

Optical Brightening Agents

In materials science, sulfonated this compound derivatives are widely used as fluorescent whitening agents or optical brighteners in textiles, plastics, and paper.[2][20][21] These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, masking any inherent yellowness of the material and making it appear whiter and brighter.[21]

Conclusion and Future Perspectives

This compound and its derivatives represent a remarkably versatile class of fluorescent molecules with a broad spectrum of applications. Their rich photophysical properties, coupled with the relative ease of synthetic modification, ensure their continued importance in both fundamental research and applied sciences. The future of stilbene-based fluorophores will likely see the development of probes with even greater sensitivity, specificity, and photostability. Advances in computational chemistry will further aid in the rational design of novel derivatives with tailored properties for specific applications, from advanced in vivo imaging to the development of next-generation therapeutics and smart materials. The luminescent world of stilbenes is vast and continues to expand, promising exciting new discoveries and innovations.

References

-

PrepChem.com. Synthesis of this compound-2,2'-disulphonic acid. Available from: [Link]

-

Yao S, Schafer-Hales KJ, et al. A water-soluble diaminostilbene derivative as a two-photon fluorescent probe. New Jersey Institute of Technology; 2006. Available from: [Link]

-

Gafitanu, CA, et al. SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM this compound-2,2'- DISULFONIC ACID. Sciforum; 2017. Available from: [Link]

-

Khan, A, et al. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. PMC - NIH; 2024. Available from: [Link]

-

Rao, P, et al. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC - PubMed Central; 2008. Available from: [Link]

-

Hussain, A, et al. Synthetic approaches toward stilbenes and their related structures. PMC - NIH; 2019. Available from: [Link]

-

Gafitanu, CA, et al. Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum; 2017. Available from: [Link]

-

Al-jallal, NA, et al. Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. ResearchGate; 2015. Available from: [Link]

-

Giansante, C, et al. Excited-state Behavior of Trans and Cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study. PubMed; 2005. Available from: [Link]

-

Wikipedia. Solvatochromism. Available from: [Link]

-

ResearchGate. (a) Positive solvatochromic dyes. (b) Negative solvatochromisc dyes.... Download Scientific Diagram. Available from: [Link]

-

Yao, S, et al. A Water-Soluble Diaminostilbene Derivative as a Two-Photon Fluorescent Probe. Thieme Connect; 2006. Available from: [Link]

-

Kim, J, et al. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI; 2019. Available from: [Link]

-

ResearchGate. The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based.... Available from: [Link]

-

Cushman, M, et al. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. PubMed; 2018. Available from: [Link]

-

Wicks, G, et al. Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). ResearchGate; 2025. Available from: [Link]

-

Khan, A, et al. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed; 2024. Available from: [Link]

-

Taylor & Francis. Solvatochromism – Knowledge and References. Available from: [Link]

-

Mondal, S, et al. Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PMC - NIH; 2021. Available from: [Link]

-

BMO München. Research > Excited State Intramolecular Proton Transfer. Available from: [Link]

-

ResearchGate. Excited‐state behavior of stilbene. | Download Scientific Diagram. Available from: [Link]

-

De Vita, D, et al. Stilbene derivatives as new perspective in antifungal medicinal chemistry. PubMed; 2019. Available from: [Link]

-

Rao, P, et al. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PubMed; 2008. Available from: [Link]

-

Samanta, A, et al. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. PubMed; 2023. Available from: [Link]

-

Huang, C, et al. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues. PubMed; 2011. Available from: [Link]

-

Teixeira, LS, et al. Solvatochromism as a new tool to distinguish structurally similar compounds. PMC; 2017. Available from: [Link]

-

ResearchGate. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchwith.njit.edu [researchwith.njit.edu]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dicyanostilbene-derived two-photon fluorescence probe for lead ions in live cells and living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stilbene derivatives as new perspective in antifungal medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

A Technical Guide to the Commercial Sourcing and Purity of 4,4'-Diaminostilbene and Its Derivatives

Executive Summary: This guide provides a comprehensive technical overview of 4,4'-Diaminostilbene, with a primary focus on its most commercially significant derivative, this compound-2,2'-disulfonic acid (DSD Acid). Intended for researchers, scientists, and drug development professionals, this document details the landscape of commercial suppliers, typical purity grades, and common process-related impurities. Furthermore, it outlines key analytical methodologies for purity assessment and offers expert guidance on supplier qualification and material selection to ensure experimental and developmental success.

Introduction: The Stilbene Core in Research and Industry

This compound is an aromatic compound featuring a central ethylene bridge connecting two aniline moieties.[1] While the parent molecule (CAS 621-96-5) is of scientific interest, the vast majority of commercial applications and research activities utilize its sulfonated derivative, This compound-2,2'-disulfonic acid (CAS 81-11-8), often referred to as DSD acid or Amsonic acid.[2] The addition of sulfonic acid groups significantly enhances water solubility and modifies the molecule's chemical reactivity, making it a crucial intermediate.[3]

Historically, DSD acid is a cornerstone in the manufacturing of fluorescent whitening agents and direct dyes for the textile and paper industries.[3][4] However, its utility has expanded into advanced scientific applications. Recent studies have explored its role in pharmacology, investigating its anticancer properties and its use as a fluorescent probe for detecting heavy metal ions.[5] Given this expanding scope, a thorough understanding of its commercial sources, purity, and potential contaminants is paramount for ensuring the validity and reproducibility of research and the quality of developed products. This guide will focus primarily on the commercially prevalent this compound-2,2'-disulfonic acid.

Commercial Sources and Availability

This compound-2,2'-disulfonic acid is readily available from a range of chemical suppliers who cater to both bulk industrial needs and smaller-scale research and development quantities. These suppliers can be broadly categorized as primary manufacturers and distributors. While manufacturers synthesize the compound, distributors provide it in various package sizes and grades, often with additional quality control and documentation.

When sourcing this material, it is crucial to procure it from reputable vendors who can provide comprehensive documentation, including a Certificate of Analysis (CofA) for specific batches.

Table 1: Selected Commercial Suppliers of this compound-2,2'-disulfonic acid

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| TCI Chemicals | This compound-2,2'-disulfonic Acid | 81-11-8 | >94.0% | Also known as Amsonic Acid. |

| Thermo Fisher Scientific | This compound-2,2'-disulfonic acid, 95% | 81-11-8 | 95% | Available under the Thermo Scientific Chemicals brand, formerly Acros Organics.[6][7] |

| Various (via ChemicalBook) | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 | 95% - 99% | A marketplace listing various suppliers, with purity claims that require verification.[8] |

| Various (via Echemi) | This compound-2,2'-Disulphonic Acid | 81-11-8 | 99% (claimed) | Platform for manufacturers and trading companies, primarily based in China.[9] |

Purity Specifications and Impurity Profile

The purity of DSD acid is a critical parameter that can significantly influence experimental outcomes, from the synthesis of downstream molecules to its performance in biological assays. Commercially available DSD acid typically has a purity of 94-95%.[7] The impurities present are often remnants of the manufacturing process.

The most common industrial synthesis involves the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[3][10][11] This process, while efficient, can lead to several process-related impurities if the reaction is incomplete or if side-reactions occur.

Causality of Impurity Formation: The reduction of the two nitro groups to amines is the desired reaction. However, over-reduction of the central stilbene double bond can occur, leading to the formation of the corresponding dibenzyl (ethane bridge) analogue. Furthermore, impurities present in the dinitro starting material, such as 4-nitrotoluene-2-sulphonic acid, will be reduced to their corresponding amino derivatives and carried through the process.

Table 2: Common Process-Related Impurities in this compound-2,2'-disulfonic acid

| Impurity | Chemical Name | Origin / Rationale | Potential Impact |

| Starting Material | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Incomplete reduction during catalytic hydrogenation.[10] | May interfere with subsequent reactions where the amino group is the desired reactive site. Can impact color and stability. |

| Over-reduction Product | 4,4'-Diaminodibenzyl-2,2'-disulphonic acid | Saturation of the central C=C double bond during hydrogenation.[10] | Alters the core structure, removing the conjugated stilbene system, which is critical for fluorescent properties. |

| Precursor Impurity | 4-Aminotoluene-2-sulphonic acid | Reduction of 4-nitrotoluene-2-sulphonic acid, an impurity in the starting material.[10] | Can act as a chain terminator in polymerization reactions or lead to undesired side products in dye synthesis. |

| Precursor Impurity | 4-Aminobenzaldehyde-2-sulphonic acid | Reduction of 4-nitrobenzaldehyde-2-sulphonic acid, an impurity in the starting material.[10] | The aldehyde group is reactive and can lead to instability or the formation of Schiff bases and other adducts. |

An OECD SIDS report notes a purity of >94% but lists major impurities as "Unknown," highlighting the importance of requesting detailed batch-specific analytical data from the supplier.[12]

Analytical Methods for Purity and Characterization

A multi-technique approach is necessary to confirm the identity, purity, and impurity profile of this compound-2,2'-disulfonic acid.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It effectively separates the main component from its structurally similar impurities. A reversed-phase method is typically employed.[13]

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of reactions and for qualitative assessment of impurities.[10][13] It was used in a patented synthesis process to identify several key impurities.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation of the main component and, in some cases, for identifying and quantifying major impurities.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups (amine N-H, sulfonate S=O, aromatic C-H, and the stilbene C=C trans double bond).[13]

Example Protocol: Purity Determination by HPLC

This protocol is a generalized methodology based on literature reports for the analysis of stilbene dyes.[4][13] It should be optimized and validated for specific equipment and material batches.

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the DSD acid reference standard and the sample batch into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable mobile phase, such as a methanol/water mixture (e.g., 85:15 v/v). Use sonication if necessary to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with an 83-85% aqueous methanol solution.[13] The exact composition may require optimization.

-

Flow Rate: 0.9 - 1.0 mL/min.[13]

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of DSD acid.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Self-Validation: The method's suitability is confirmed by achieving a sharp, symmetrical peak for the main component, with baseline separation from major impurity peaks.

-

Supplier Qualification and Material Selection Workflow

Caption: Workflow for Supplier and Purity Grade Selection.

Expertise in Action: The critical step in this workflow is the analysis of the Certificate of Analysis (D). Do not just look at the purity percentage. Scrutinize the list of identified and unidentified impurities. Compare this against the known process-related impurities (Table 2). If your application is sensitive to the stilbene core's fluorescence, the presence of the over-reduced diaminodibenzyl impurity is a major red flag, even if the overall purity is >95%. This level of scrutiny constitutes a self-validating system for material procurement.

Conclusion

This compound-2,2'-disulfonic acid is a versatile and commercially accessible chemical intermediate with growing importance beyond its traditional use in the dye industry. For professionals in research and drug development, a successful project hinges on the procurement of well-characterized, high-purity material. A comprehensive understanding of the synthesis route, potential impurities, and appropriate analytical techniques is not merely academic but is essential for robust supplier qualification. By implementing a systematic evaluation workflow, researchers can mitigate risks associated with material variability, ensuring the integrity and success of their scientific endeavors.

References

-

Process for the preparation of this compound-2,2'-disulphonic acid. Google Patents.

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. UNEP Publications.

-

This compound | C14H14N2 | CID 5284646. PubChem, NIH.

-

Synthesis and in vivo imagistic skin evaluation of a new disazo dye derived from this compound-2,2'-disulfonic acid. Sciforum.

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378. PubChem, NIH.

-

This compound-2,2'-disulfonic Acid | 81-11-8. TCI Chemicals.

-

4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8. ChemicalBook.

-

Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. PubMed, NIH.

-

4,4-Diaminostilbene-disulfonic acid | C14H16N2O6S2 | CID 129867913. PubChem, NIH.

-

Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof. Google Patents.

-

Preparation and Reactivity of 4,4′-diaminostilbene-2,2′disulphonate. ResearchGate.

-

This compound-2,2'-disulfonic acid, 95% 500 g. Thermo Fisher Scientific.

-

This compound-2,2'-disulfonic acid, 95% 100 g. Fisher Scientific.

-

This compound-2,2'-Disulphonic Acid. Echemi.

-

Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. Sciforum.

-

This compound (EVT-3565889) | 7314-06-9. EvitaChem.

Sources

- 1. This compound | C14H14N2 | CID 5284646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-3565889) | 7314-06-9 [evitachem.com]

- 4. sciforum.net [sciforum.net]

- 5. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-2,2'-disulfonic acid, 95% 500 g | Request for Quote [thermofisher.com]

- 7. This compound-2,2'-disulfonic acid, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. US3989743A - Process for the preparation of this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 11. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. sciforum.net [sciforum.net]

An In-depth Technical Guide to 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DSDSA): From Industrial Intermediate to Emerging Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4'-Diaminostilbene-2,2'-disulfonic acid (DSDSA), a molecule traditionally recognized for its role in the manufacturing of fluorescent whitening agents, and now emerging as a compound of interest in biomedical research and drug development. This document moves beyond a simple recitation of facts to offer in-depth insights into its fundamental characteristics, synthesis, and novel applications, grounded in scientific literature and established protocols.

Core Molecular Identity and Physicochemical Characteristics

This compound-2,2'-disulfonic acid, also known as Amsonic Acid, is a derivative of trans-stilbene. Its structure is characterized by a central ethylene bridge connecting two phenyl rings, each substituted with an amino and a sulfonic acid group.[1] This unique arrangement of functional groups dictates its chemical behavior and physical properties.

Chemical Structure

The structural formula of DSDSA is (H₂NC₆H₃SO₃H)₂C₂H₂.[1] The presence of both basic amino groups and acidic sulfonic acid groups makes it an amphoteric molecule.

Caption: Chemical structure of this compound-2,2'-disulfonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of DSDSA is presented in the table below. These properties are crucial for its handling, formulation, and application.

| Property | Value | Reference(s) |

| CAS Number | 81-11-8 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [3] |

| Molecular Weight | 370.40 g/mol | [2] |

| Appearance | Cream to yellow-brown crystalline powder | [2] |

| Melting Point | >300 °C | [4] |

| Water Solubility | <0.1 g/100 mL at 23 °C | [2] |

| Predicted pKa | -1.58 ± 0.50 | [2] |

| Stability | Stable under normal conditions. Incompatible with iron and strong oxidizing agents. | [2] |

Synthesis and Purification

The primary industrial route to DSDSA involves the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDSA).[1] This precursor is synthesized via the oxidative condensation of 4-nitrotoluene-2-sulfonic acid.[5]

Synthesis Workflow

The synthesis of DSDSA can be visualized as a two-step process starting from 4-nitrotoluene-2-sulfonic acid.

Caption: General synthesis workflow for DSDSA.

Detailed Laboratory Synthesis Protocol

A typical laboratory-scale synthesis of DSDSA from 4-nitrotoluene-2-sulfonic acid is as follows:

Step 1: Oxidative Dimerization of 4-Nitrotoluene-2-sulfonic Acid

-

An aqueous solution of 4-nitrotoluene-2-sulfonic acid (typically 30-50%) is reacted with an oxidizing agent.[5] Common oxidizing agents include atmospheric oxygen or sodium hypochlorite.[5] This reaction is generally carried out under alkaline conditions.

Step 2: Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

-

The resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid is then reduced to DSDSA. A common method involves using iron powder in an acidic medium.[1]

-